N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate

Descripción

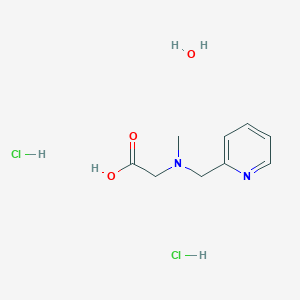

Chemical Structure and Properties N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate is a glycine derivative with a methyl group and a 2-pyridinylmethyl substituent on the nitrogen atom. The compound exists as a dihydrochloride salt with associated water molecules (hydrate form). This structure enhances its solubility in aqueous environments, making it suitable for biochemical and pharmaceutical applications.

Synthesis and Applications The compound is commercially available as a "building block" for organic synthesis, as indicated by its inclusion in chemical catalogs .

Propiedades

IUPAC Name |

2-[methyl(pyridin-2-ylmethyl)amino]acetic acid;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH.H2O/c1-11(7-9(12)13)6-8-4-2-3-5-10-8;;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFYZCDUBRNSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=N1)CC(=O)O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach

The compound is structurally an N-methylated glycine derivative bearing a 2-pyridinylmethyl substituent on the nitrogen, isolated as a dihydrochloride hydrate salt. The synthesis typically involves:

- Alkylation of glycine or glycine derivatives with 2-pyridinylmethyl halides or related electrophiles.

- N-methylation steps to introduce the N-methyl group on the nitrogen atom.

- Formation of the dihydrochloride salt by treatment with hydrochloric acid in aqueous media.

- Hydration occurs naturally or is controlled during crystallization.

Alkylation Strategies

Two main synthetic routes are generally employed for the preparation of N-substituted glycine derivatives with heterocyclic substituents:

- Direct nucleophilic substitution of glycine or its esters with 2-(chloromethyl)pyridine or similar electrophiles.

- Solid-phase synthesis approaches to avoid side reactions such as self-condensation or diketopiperazine formation, especially when heterocyclic amines are involved.

A study on related N-substituted amino acid derivatives highlights challenges in direct alkylation due to side reactions and suggests solid-phase synthesis as an efficient alternative to improve selectivity and yield (e.g., using Merrifield resin-bound glycine derivatives).

N-Methylation Techniques

N-methylation can be achieved by:

- Reductive amination using formaldehyde and methylamine or methylamine hydrochloride in the presence of reducing agents.

- Catalytic hydrogenation of N-methylated precursors under high pressure and temperature with catalysts such as Cr-Al or Cu-Cr, although this method involves complex equipment and conditions.

- Methylation in formic acid medium at ambient temperature followed by acid-base workup to isolate the N-methylated product.

Formation of Dihydrochloride Hydrate Salt

The dihydrochloride hydrate form is typically obtained by:

- Treating the free base N-methyl-N-(2-pyridinylmethyl)glycine with excess hydrochloric acid in aqueous solution.

- Controlling crystallization conditions (temperature, solvent composition) to obtain the hydrate form.

- Isolation by filtration and drying under controlled humidity to maintain hydrate status.

Representative Preparation Method (Patent-Inspired)

Based on analogous patented processes and literature, a plausible detailed preparation method is:

Experimental Data Summary

Notes on Process Optimization and Industrial Viability

- Use of ether solvents such as diglyme or anisole during methylation improves methylamine solubility and reaction rate by hydrogen bonding, allowing reactions at normal pressure and elevated temperatures (100-120°C).

- Potassium iodide catalysis enhances nucleophilic substitution efficiency, reducing activation energy and increasing yield.

- Avoidance of high-pressure hydrogenation simplifies equipment needs and reduces costs.

- Solid-phase synthesis may be advantageous for derivatives with sensitive heterocycles to prevent side reactions.

- Crystallization control is critical to obtain the dihydrochloride hydrate with consistent hydration level and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-methyl-N-(2-pyridinylmethyl)glycine N-oxide.

Reduction: Formation of N-methyl-N-(2-pyridinylmethyl)glycine.

Substitution: Formation of various substituted glycine derivatives.

Aplicaciones Científicas De Investigación

N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Potential therapeutic applications in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

N,N-Dimethylglycine Hydrochloride (DMG-HCl)

Structural Differences

- Target Compound : Contains a 2-pyridinylmethyl group and a methyl group on the glycine nitrogen.

Physicochemical and Functional Comparisons

Functional Implications

- The aromatic pyridine ring in the target compound may enhance binding to metal ions or aromatic receptors, unlike DMG-HCl, which lacks aromaticity. This difference could influence pharmacokinetics (e.g., absorption, distribution) .

- DMG-HCl is widely used in biochemical assays and as a methyl donor, while the target compound’s applications are less documented but likely specialized in niche synthetic pathways .

N,N-Dimethyl-1-(4-(pyrrolidin-2-yl)phenyl)methanamine Dihydrochloride Hydrate

Structural Differences

Physicochemical Comparisons

Functional Implications

N-Methyl-2-pyrrolidone (NMP)

Structural Differences

- Target Compound : Ionic dihydrochloride salt with glycine backbone.

Key Contrasts

- NMP’s toxicity and regulatory constraints limit its use in pharmaceuticals, whereas the target compound’s safety profile is undefined but structurally distinct due to its ionic form .

Actividad Biológica

N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate is a derivative of glycine, featuring a pyridine moiety that may enhance its interaction with biological targets. The presence of the nitrogen heterocycle in its structure is significant, as compounds with such characteristics are often associated with increased stability and bioactivity in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Glycine Receptors : The glycine moiety allows for potential modulation of glycine receptors, which are crucial in neurotransmission and have implications in various neurological disorders.

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes involved in cancer pathways, suggesting that N-methyl-N-(2-pyridinylmethyl)glycine could exhibit antitumor properties through enzyme inhibition .

- Redox Modulation : Some studies indicate that nitrogen-based heterocycles can influence redox states within cells, potentially leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study demonstrated that compounds similar to N-methyl-N-(2-pyridinylmethyl)glycine showed significant antitumor effects against B16 melanoma. The compound exhibited a tumor growth inhibition (TGI) rate of 100% at specific dosages, indicating strong potential as an anticancer agent .

- Neuroprotection : Research has indicated that the glycine moiety can enhance neuroprotective effects by interacting with glycine receptors. This interaction may help mitigate conditions such as schizophrenia and other neurological disorders where glycine metabolism is disrupted .

- Enzymatic Studies : The compound's ability to inhibit specific enzymes involved in tumor metabolism has been explored. Such inhibition could lead to decreased cell proliferation and increased apoptosis in cancerous cells .

Q & A

Q. What are the recommended analytical methods for confirming the purity and stoichiometry of N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate?

To confirm purity, use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds as a benchmark, as validated for structurally similar hydrochlorides . For stoichiometric analysis of the hydrate and hydrochloride components, thermogravimetric analysis (TGA) is critical. TGA can quantify water loss upon heating (typically 100–200°C) and HCl content via decomposition profiles. Pair with Karl Fischer titration for precise water quantification. Nuclear magnetic resonance (NMR) (¹H/¹³C) and mass spectrometry (MS) should corroborate molecular structure and rule out residual solvents or byproducts .

Q. How should researchers handle the hygroscopic nature of this compound during storage and experimental use?

Store the compound in airtight containers under inert gas (e.g., argon) at controlled humidity (≤30% RH) and low temperature (2–8°C), as recommended for hygroscopic hydrochlorides . During experiments, use a dry glovebox or desiccator for weighing. Pre-dry glassware and stabilize the environment using silica gel packs. Monitor hygroscopicity via dynamic vapor sorption (DVS) assays to determine critical humidity thresholds for stability .

Q. What synthetic routes are commonly employed for N-methyl-N-(2-pyridinylmethyl)glycine derivatives, and how can reaction yields be optimized?

Synthesis typically involves alkylation of glycine derivatives with 2-picolyl chloride followed by N-methylation. Optimize yields by:

- Using Schlenk techniques to exclude moisture.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.

- Monitoring pH to prevent hydrolysis (maintain pH 8–9 with NaHCO₃).

- Purifying intermediates via recrystallization (ethanol/water) to remove unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Contradictions often arise from variability in hydrate stoichiometry (e.g., xHCl·yH₂O) and solvent purity. To standardize solubility measurements:

- Characterize the exact hydrate composition via TGA and X-ray diffraction (XRD).

- Use standardized solvent batches (e.g., HPLC-grade with controlled water content).

- Perform solubility assays under controlled humidity and temperature.

- Apply Hansen solubility parameters to model solvent interactions and identify outliers .

Q. What strategies are effective in designing stability studies for hydrolytically sensitive hydrochlorides in aqueous formulations?

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict degradation pathways.

- Monitor hydrolysis products (e.g., free pyridinylmethyl groups) via LC-MS and ion chromatography (for chloride release).

- Stabilize formulations with buffering agents (e.g., citrate, pH 4–5) and antioxidants (e.g., ascorbic acid).

- Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Q. How can computational modeling enhance the understanding of this compound’s interactions in biological systems?

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptors).

- Use density functional theory (DFT) to calculate pKa and logP values, validating with experimental titrations and partition coefficient assays.

- Apply molecular dynamics (MD) simulations to study hydrate stability in solvated environments .

Q. What experimental design principles are critical for minimizing variability in pharmacological assays involving this compound?

- Use a factorial design of experiments (DoE) to optimize parameters like concentration, incubation time, and temperature.

- Include negative controls (e.g., glycine derivatives without the pyridinylmethyl group) to isolate target effects.

- Validate assays with orthogonal methods (e.g., fluorescence polarization and surface plasmon resonance).

- Address batch-to-batch variability by standardizing synthesis and purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.